2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
“2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . It’s part of a class of compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[4,3-b]pyridazine nucleus has attracted enormous attention . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring is a five-membered triazole ring fused with a six-membered pyridazine ring .Scientific Research Applications
Synthesis and Biological Activity
Antiproliferative Activity : Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yl, such as those involving dimethoxy modifications, have been synthesized and evaluated for their antiproliferative activity against various cell lines. These compounds, in their ester form, demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, marking their significance in the study of cancer treatments and antitumor agents (Ilić et al., 2011).
Antimicrobial and Antioxidant Activities : Another study focused on synthesizing a series of compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and evaluating their antimicrobial and antioxidant activities. These compounds were characterized by various spectroscopic techniques and showed promising results in antimicrobial efficacy, highlighting their potential as novel agents in combating microbial infections and oxidative stress (Gilava et al., 2020).
Heterocyclic Compound Synthesis : The importance of [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives extends to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents. Studies have demonstrated methods for creating these derivatives through metal-free synthesis, offering efficient pathways for the construction of biologically significant structures (Zheng et al., 2014).
Future Directions
The future directions for the study of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” and similar compounds include the development of new synthetic approaches, further exploration of their pharmacological activities, and the design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
The compound 2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar triazolothiadiazine compounds .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-15-6-7-16(18(11-15)28-2)20(26)22-14-5-3-4-13(10-14)17-8-9-19-23-21-12-25(19)24-17/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPEOIEYPYVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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